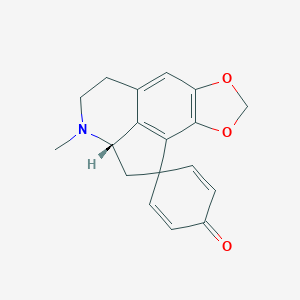
Mecambrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mecambrine is an alkaloid.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Mecambrine has been studied for its pharmacological properties, particularly in relation to its anti-inflammatory and antimicrobial activities.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. A study highlighted that alkaloids from the Papaveraceae family, including this compound, demonstrate protective effects on heart muscle cells, suggesting potential therapeutic applications in cardiovascular diseases .
Antimicrobial Activity
This compound has shown promising results in antimicrobial studies. It was isolated from samples collected in Turkey and demonstrated activity against various microbial strains. This suggests its potential use in developing new antimicrobial agents .
Medicinal Applications
This compound's therapeutic potential extends to several medical applications:
Pain Management
As a member of the proaporphine class, this compound may have analgesic properties. Its structural similarity to other known analgesics could make it a candidate for pain management therapies .
Treatment of Gastrointestinal Disorders
Traditional uses of alkaloids similar to this compound include treatment for gastrointestinal issues such as diarrhea and dysentery. Its application in herbal medicine points towards its effectiveness in managing digestive disorders .
Biochemical Research
This compound serves as a valuable compound in biochemical research, particularly in studies focusing on plant-derived alkaloids.
Biosynthesis Studies
Recent research has elucidated the biosynthetic pathways of proaporphine alkaloids including this compound. Understanding these pathways can facilitate the development of biotechnological methods for synthesizing these compounds .
Nanotechnology Applications
The potential use of this compound in nanotechnology is being explored, particularly for synthesizing nanoparticles that can be used in drug delivery systems .
Data Table: Summary of this compound's Applications
Case Studies and Research Findings
Several studies have provided insights into the applications of this compound:
- A study on the anti-inflammatory properties of protoberberine alkaloids found that this compound could play a role in protecting cardiac tissues from damage during inflammatory responses .
- In antimicrobial research, this compound was isolated from plant samples and showed efficacy against specific microbial strains, indicating its potential as a natural antimicrobial agent .
- The biosynthetic pathways involving this compound were detailed in recent biochemical studies, providing foundational knowledge for future synthetic applications .
Eigenschaften
CAS-Nummer |
1093-07-8 |
|---|---|
Molekularformel |
C18H17NO3 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
(12S)-11-methylspiro[3,5-dioxa-11-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C18H17NO3/c1-19-7-4-11-8-14-17(22-10-21-14)16-15(11)13(19)9-18(16)5-2-12(20)3-6-18/h2-3,5-6,8,13H,4,7,9-10H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
NMVDXQMYKKNYFO-ZDUSSCGKSA-N |
SMILES |
CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3 |
Isomerische SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC45C=CC(=O)C=C5)OCO3 |
Kanonische SMILES |
CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















